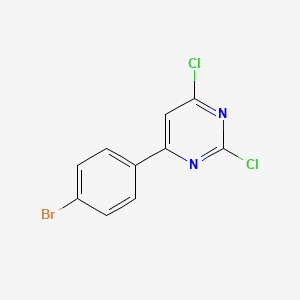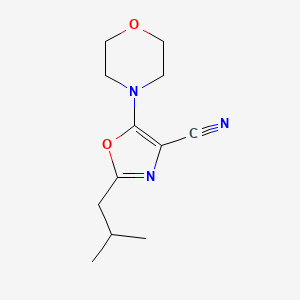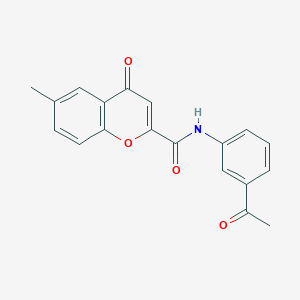![molecular formula C20H24N2O2 B3020542 1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950306-69-1](/img/structure/B3020542.png)
1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(2-(2,6-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one" is a derivative of the benzo[b][1,4]diazepine class. Benzo[b][1,4]diazepines are heterocyclic compounds containing a fused benzene and diazepine ring system. This class of compounds is known for a broad spectrum of biological activities, including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of benzo[b][1,4]diazepine derivatives can be achieved through various methods. One approach is a one-pot, multi-component reaction that involves the condensation of aromatic diamines with other reactants such as Meldrum's acid and isocyanides, or ethyl propiolate, without the need for a catalyst or activation, leading to high yields . Another method includes the condensation of substituted amino acetates with oxazine diones, followed by regioselective thionation and nucleophilic substitutions to yield bis-functionalized 1,4-diazepines .
Molecular Structure Analysis
The molecular structure of benzo[b][1,4]diazepine derivatives is characterized by the presence of a seven-membered diazepine ring fused to a benzene ring. The structure of these compounds has been confirmed using various spectroscopic techniques such as NMR, HRMS, and XRD, which provide detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Benzo[b][1,4]diazepine derivatives can undergo a range of chemical reactions. The synthesis process often involves condensation reactions, which are key steps in forming the diazepine ring. Subsequent reactions such as thionation and nucleophilic substitutions can be used to introduce various functional groups into the molecule, thereby modifying its chemical properties and biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b][1,4]diazepine derivatives are influenced by the substituents on the diazepine ring. These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems. The introduction of different substituents can also affect the compound's reactivity and interaction with biological targets, which is crucial for its potential use as a pharmaceutical agent .
properties
IUPAC Name |
5-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-7-6-8-15(2)19(14)24-12-11-22-18-10-5-4-9-17(18)21-13-16(3)20(22)23/h4-10,16,21H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCTYQVNNJHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CCOC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3020469.png)
![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B3020470.png)
![2-Chloro-N-[furan-2-yl-(2-methoxyphenyl)methyl]propanamide](/img/structure/B3020471.png)

![{3-[5-(2-bromophenyl)-1H-imidazol-2-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B3020473.png)



